N-Acetyl-D-Galactosamine

Description

N-acetylmannosamine is under investigation for the other of GNE Myopathy.

N-Acetylmannosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Viscous, nauseating oil obtained from the shrub Croton tiglium (Euphorbaceae). It is a vesicant and skin irritant used as pharmacologic standard for skin inflammation and allergy and causes skin cancer. It was formerly used as an emetic and cathartic with frequent mortality.

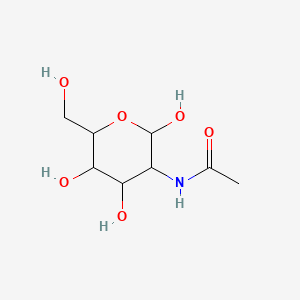

Structure

3D Structure

Properties

IUPAC Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859634 | |

| Record name | 2-Acetamido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

The Structural Elucidation of N-Acetyl-D-Galactosamine: A Core Component in Glycobiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-galactosamine (GalNAc), a pivotal monosaccharide in numerous biological processes, serves as a fundamental building block for complex glycans and glycoproteins. Its unique structure dictates its function, from mediating cell-cell recognition to enabling targeted drug delivery. This guide provides a comprehensive overview of the structural characteristics of N-Acetyl-D-Galactosamine, offering a technical foundation for professionals in research and drug development.

Core Structural and Physicochemical Properties

N-Acetyl-D-galactosamine is an amino sugar derivative of D-galactose.[1][2] The core structure consists of a galactose pyranose ring where the hydroxyl group at the C-2 position is substituted with an acetamido group (-NHCOCH₃). This modification is fundamental to its biological role and recognition by various proteins.

The key quantitative properties of N-Acetyl-D-Galactosamine are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Source |

| Chemical Formula | C₈H₁₅NO₆ | [2][3][4][5] |

| Molecular Weight | 221.21 g/mol | [2][3][4][5][6] |

| Monoisotopic Mass | 221.08993720 Da | [3] |

| IUPAC Name | N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [3] |

| CAS Number | 1811-31-0 | [2][5] |

| Melting Point | 160 - 173 °C | [2][4][5][7] |

| Water Solubility | 50 mg/mL | [5][7] |

Structural Representations and Conformational Isomers

The cyclic nature of N-Acetyl-D-Galactosamine allows it to exist in different conformational isomers, primarily the Haworth and chair conformations. These representations are crucial for understanding its three-dimensional structure and interactions with other molecules.

The Haworth projection is a common way to represent the cyclic structure of monosaccharides, providing a clear view of the stereochemistry of the hydroxyl and acetamido groups.

The chair conformation offers a more accurate depiction of the true three-dimensional shape of the pyranose ring, which is not planar. Understanding the chair conformation is essential for predicting the stability and reactivity of the molecule. For α-D-galactopyranose, the starting point for visualizing N-Acetyl-D-Galactosamine's chair form, the hydroxyl groups at C-2, C-3, and C-4 are key to its identity.[8] In N-Acetyl-D-Galactosamine, the C-2 hydroxyl is replaced by an acetylated amino group.[8]

The Biosynthetic Relationship to D-Galactose

N-Acetyl-D-Galactosamine is biosynthetically derived from D-galactose. This relationship underscores the modular nature of monosaccharide synthesis in biological systems. The following diagram illustrates the structural transformation from D-galactose to N-Acetyl-D-Galactosamine.

Experimental Protocols: Synthesis of N-Acetyl-D-Galactosamine Derivatives

The synthesis of N-Acetyl-D-Galactosamine and its derivatives is a critical aspect of glycobiology research and the development of targeted therapeutics. A common laboratory-scale synthesis involves the acetylation of D-galactosamine hydrochloride.

Protocol: Acetylation of D-Galactosamine Hydrochloride

This protocol is adapted from a method for preparing D-galactosamine pentaacetate, a precursor to N-acetyl-D-galactosamine.[9]

Materials:

-

D-galactosamine hydrochloride

-

Anhydrous methanol (B129727)

-

Toluene

-

Sodium methoxide (B1231860) solution in methanol

Procedure:

-

Peracetylation: D-galactosamine hydrochloride is first subjected to peracetylation to yield D-galactosamine pentaacetate. This step typically involves reacting D-galactosamine hydrochloride with an acetylating agent in the presence of a suitable base and solvent system.[9]

-

Solvent Removal and Isolation: The solvent is removed under reduced pressure. Toluene is added and distilled off to remove any remaining traces of the initial solvent.[9]

-

Precipitation and Filtration: Anhydrous methanol is added to the residue to induce precipitation of the D-galactosamine pentaacetate. The solid product is then collected by suction filtration and dried.[9]

-

O-Deacetylation: The D-galactosamine pentaacetate intermediate is then treated with a catalytic amount of sodium methoxide in methanol. This step selectively removes the O-acetyl groups, yielding N-acetyl-D-galactosamine.[9]

-

Purification: The final product can be purified through recrystallization or chromatography to achieve high purity.

Functional Significance in Drug Development

The specific recognition of terminal N-Acetyl-D-galactosamine residues by the asialoglycoprotein receptor (ASGP-R) on hepatocytes has made it a valuable targeting ligand for liver-directed therapies.[2][10] This interaction facilitates the selective uptake of GalNAc-conjugated therapeutics, such as antisense oligonucleotides and siRNAs, by liver cells, enhancing their efficacy and reducing off-target effects. The multivalent presentation of GalNAc ligands, often referred to as the "cluster glycoside effect," can significantly increase the avidity of this interaction.[11]

References

- 1. goldbio.com [goldbio.com]

- 2. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 3. N-Acetyl-D-Galactosamine | C8H15NO6 | CID 35717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-D-galactosamine | 1811-31-0 | MA04390 | Biosynth [biosynth.com]

- 5. N-乙酰-d-半乳糖胺 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. N-Acetyl-D-galactosamine CAS#: 1811-31-0 [m.chemicalbook.com]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 9. Preparation method of N-acetyl-D-galactosamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]

Whitepaper: The Pivotal Role of N-Acetyl-D-Galactosamine in Cellular Communication and Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetyl-D-galactosamine (GalNAc) is a fundamental amino sugar that plays a critical role in cellular communication through its function as the initiating monosaccharide in mucin-type O-linked glycosylation. This post-translational modification, orchestrated by a family of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), is essential for modulating protein function, stability, and trafficking.[1][2] Aberrant O-GalNAc glycosylation is a hallmark of various diseases, particularly cancer, where it leads to the expression of truncated antigens that promote cell adhesion, invasion, and immune evasion.[1][3][4] Beyond its physiological and pathological roles, GalNAc has emerged as a powerful targeting ligand in pharmacology. Its high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes has revolutionized the development of liver-specific siRNA therapeutics, enabling potent and durable gene silencing with a favorable safety profile.[5][6][7] This guide provides a technical overview of GalNAc's function in cellular signaling, its implications in disease, its application in drug delivery, and the experimental methodologies used to study its complex biology.

The Core Function: Initiation of Mucin-Type O-Glycosylation

The journey of many secreted and membrane-bound proteins is profoundly influenced by mucin-type O-glycosylation, a process that begins with the attachment of a single GalNAc molecule to a serine (Ser) or threonine (Thr) residue.[4][8] This inaugural step is catalyzed by a family of approximately 20 distinct polypeptide GalNAc-transferases (GalNAc-Ts) residing primarily in the Golgi apparatus.[9][10]

The addition of this first GalNAc moiety forms the Thomsen-nouveau (Tn) antigen (GalNAcα1-O-Ser/Thr).[9][10] This structure serves as the precursor for the synthesis of a vast array of more complex O-glycans.[3] The GalNAc-T enzymes exhibit unique but sometimes overlapping specificities, and their coordinated action determines the precise glycosylation patterns on a given protein, influencing its folding, stability, and function.[10][11]

Role in Cellular Signaling and Pathophysiology

O-GalNAc glycosylation is a critical regulator of cellular communication. By altering the structure of cell surface proteins, it can modulate receptor-ligand interactions, cell-cell adhesion, and signal transduction.[12]

2.1. Aberrant Glycosylation in Cancer

In many cancers, the O-glycan synthesis pathway is disrupted, leading to the accumulation of truncated structures like the Tn and sialyl-Tn (STn) antigens.[4] This altered glycosylation is not a mere consequence of malignancy but an active contributor to the disease's progression.[3]

-

Enhanced Invasion and Metastasis: The relocation of GalNAc-Ts from the Golgi to the endoplasmic reticulum in cancer cells can drive the formation of dense Tn antigen clusters on surface proteins.[9] This modification enhances cell adhesion to the extracellular matrix, promoting migration and invasion.[9] Studies have shown that Tn-positive cancer cells exhibit significantly enhanced growth and invasion capabilities.[3]

-

Immune Evasion: Tumor-associated antigens like Tn and STn can interact with lectins on immune cells, such as MGL and Siglecs, to suppress anti-tumor immune responses.[12] This includes inhibiting the function of natural killer cells, dendritic cells, and T cells, thereby allowing the tumor to evade immune surveillance.[12]

GalNAc in Therapeutics: A Precision Targeting Ligand

The high expression of the asialoglycoprotein receptor (ASGPR) almost exclusively on the surface of hepatocytes makes it an ideal target for liver-directed therapies.[5][] GalNAc is a high-affinity ligand for ASGPR, a property that has been brilliantly exploited to deliver RNA interference (RNAi) therapeutics.[5][6]

Conjugating GalNAc molecules to small interfering RNAs (siRNAs) creates a molecule that, upon subcutaneous injection, travels to the liver and is rapidly internalized by hepatocytes via ASGPR-mediated endocytosis.[7][14]

Mechanism of Action:

-

Binding and Internalization: The GalNAc-siRNA conjugate binds to ASGPR on the hepatocyte surface.[7] The complex is then engulfed into an endosome.

-

Endosomal Release: As the endosome acidifies, the conjugate dissociates from the receptor, which is then recycled back to the cell surface.[7] A small but sufficient fraction of the siRNA escapes the endosome and enters the cytoplasm.

-

Gene Silencing: In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target messenger RNA (mRNA), leading to potent and durable silencing of the corresponding gene.[6]

This delivery platform has led to several FDA-approved drugs, including Givosiran and Inclisiran, for treating liver-related genetic disorders and managing cholesterol, respectively.[5][6]

Quantitative Data & Experimental Protocols

The study of GalNAc requires precise quantitative methods and robust experimental protocols. This section summarizes key data and outlines foundational methodologies.

4.1. Data Presentation

Table 1: Quantitative Parameters of GalNAc Interactions and Activity

| Parameter | Description | Value(s) | Source(s) |

|---|---|---|---|

| ASGPR Binding | Affinity of GalNAc for ASGPR is significantly higher than galactose. | ~50-fold higher affinity than Gal | [15] |

| Hepatocyte Delivery | Enhancement of oligonucleotide delivery to hepatocytes via GalNAc conjugation. | ~10-fold enhancement vs. free ASOs | [5][7] |

| Plasma Protein Binding | Binding of GalNAc-siRNA conjugates in plasma across species. | 80-90% at clinical concentrations | [14] |

| GalNAc-T Inhibitor IC50 | Potency of a rationally designed inhibitor against GalNAc-T2. | 21.4 µM | [16] |

| Ligand Density | Calculated density of GalNAc ligands on nanostructured lipid carriers for optimal targeting. | 1 ligand per 17-32 nm² | [15] |

| Clinical Dosing | Example of clinical dosing for a GalNAc-siRNA drug (Givosiran). | 2.5 mg/kg monthly |[7] |

4.2. Experimental Protocols

Protocol 1: Chemoenzymatic Labeling for O-Glycan Detection

This protocol allows for the specific labeling and detection of O-GlcNAc or O-GalNAc modifications on proteins using a mutant galactosyltransferase (GalT) enzyme and a bioorthogonal sugar analog.[17]

-

Objective: To install a chemical handle onto O-glycans for downstream detection or enrichment.

-

Materials:

-

Protein sample (purified or cell lysate)

-

Mutant Y289L GalT enzyme

-

UDP-GalNAz (N-azidoacetylgalactosamine)

-

Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MnCl₂)

-

Alkyne-functionalized probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

-

Copper(I) catalyst for "click" chemistry (e.g., CuSO₄, BTTAA, Sodium Ascorbate)

-

-

Methodology:

-

Labeling Reaction: Incubate the protein sample with Y289L GalT and UDP-GalNAz in the reaction buffer. A typical reaction might be for 1-2 hours at 37°C. This enzymatically transfers the azide-containing GalNAz to O-glycan sites.

-

Protein Precipitation: Remove excess UDP-GalNAz by precipitating the protein (e.g., with cold acetone (B3395972) or chloroform/methanol).

-

Click Reaction: Resuspend the labeled protein. Add the alkyne probe, CuSO₄, a ligand like BTTAA, and a reducing agent like sodium ascorbate. Allow the reaction to proceed for 1 hour at room temperature. This covalently attaches the probe to the azide (B81097) handle.

-

Analysis: The protein is now tagged. It can be detected via Western blot (if using a biotin (B1667282) tag followed by streptavidin-HRP) or fluorescence imaging (if using a fluorescent tag).

-

Protocol 2: Cell Invasion Assay Using Transwell Chambers

This protocol assesses the invasive potential of cancer cells, which can be modulated by aberrant O-GalNAc glycosylation.[9]

-

Objective: To quantify the ability of cells to migrate through an extracellular matrix barrier.

-

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or similar basement membrane extract

-

Cell culture medium (serum-free for the top chamber, serum-containing for the bottom)

-

Cancer cell lines (e.g., with and without GalNAc-T knockdown)

-

Cotton swabs, Calcein AM or crystal violet stain

-

-

Methodology:

-

Chamber Preparation: Coat the top surface of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. This simulates the extracellular matrix.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber.

-

Incubation: Place the Transwell insert into a well containing medium with a chemoattractant (e.g., 10% FBS). Incubate for 24-48 hours.

-

Removal of Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-migratory cells from the top surface of the membrane.

-

Staining and Quantification: Fix the cells that have invaded through the membrane to the lower surface. Stain them with crystal violet or a fluorescent dye like Calcein AM.

-

Analysis: Count the number of stained cells in several microscopic fields. Compare the invasion rates between different experimental conditions (e.g., control vs. inhibitor-treated cells).

-

Protocol 3: In Vitro GalNAc-T Activity Assay

This protocol measures the enzymatic activity of a specific GalNAc-T isoform and can be used to screen for inhibitors.[16]

-

Objective: To quantify the transfer of GalNAc from a donor to an acceptor peptide.

-

Materials:

-

Recombinant GalNAc-T enzyme (e.g., GalNAc-T2)

-

UDP-[³H]GalNAc (radiolabeled donor substrate)

-

Acceptor peptide (a known substrate for the enzyme)

-

Potential inhibitor compound

-

Reaction buffer (e.g., Tris-HCl, MnCl₂)

-

Scintillation counter and fluid

-

-

Methodology:

-

Reaction Setup: In a microplate, combine the reaction buffer, acceptor peptide, recombinant GalNAc-T enzyme, and the inhibitor compound at various concentrations.

-

Initiation: Start the reaction by adding UDP-[³H]GalNAc. Incubate at 37°C for a set time (e.g., 30-60 minutes).

-

Termination: Stop the reaction (e.g., by adding EDTA or boiling).

-

Separation: Separate the radiolabeled glycopeptide product from the unreacted UDP-[³H]GalNAc. This can be done using solid-phase extraction columns that bind the peptide.

-

Quantification: Elute the glycopeptide and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the enzyme activity based on the amount of incorporated radioactivity. Determine the IC₅₀ value for the inhibitor by plotting activity versus inhibitor concentration.

-

Conclusion and Future Perspectives

N-Acetyl-D-galactosamine is far more than a simple building block of glycans; it is a central node in a complex network of cellular communication. Its role in initiating O-glycosylation places it at a critical control point for protein function, while its aberrant presentation in disease states like cancer offers both diagnostic markers and therapeutic targets. The spectacular success of GalNAc-siRNA conjugates has firmly established its utility in precision medicine, opening the door for treating a wide range of liver diseases.

Future research will likely focus on several key areas:

-

Targeting Beyond the Liver: Developing novel ligands or delivery systems that can replicate the success of GalNAc for other cell types.

-

Selective GalNAc-T Inhibitors: Designing highly specific small molecule inhibitors for individual GalNAc-T isoforms to treat cancers and other diseases driven by aberrant glycosylation.[16][18]

-

Advanced Glycoproteomics: Using advanced mass spectrometry and labeling techniques to map the "O-glycoproteome" in greater detail, uncovering new signaling pathways regulated by GalNAc.[19]

The continued exploration of GalNAc's multifaceted biology promises to yield profound insights and innovative therapeutic strategies for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Aberrant O‐glycosylation contributes to tumorigenesis in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aberrant Glycosylation as Biomarker for Cancer: Focus on CD43 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 9. Initiation of GalNAc-type O-glycosylation in the endoplasmic reticulum promotes cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polypeptide GalNAc-Ts: from redundancy to specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A computational and experimental study of O-glycosylation. Catalysis by human UDP-GalNAc polypeptide:GalNAc transferase-T2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 15. Quantification of Surface GalNAc Ligands Decorating Nanostructured Lipid Carriers by UPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rational Design of Dual-Domain Binding Inhibitors for N-Acetylgalactosamine Transferase 2 with Improved Selectivity over the T1 and T3 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]

- 19. researchgate.net [researchgate.net]

Role of GalNAc in O-linked glycosylation initiation

An In-depth Technical Guide to the Role of GalNAc in O-linked Glycosylation Initiation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

O-linked glycosylation is a critical and ubiquitous post-translational modification that profoundly impacts the structure and function of thousands of secreted and membrane-bound proteins. The process is initiated by the addition of a single N-acetylgalactosamine (GalNAc) sugar to the hydroxyl group of a serine or threonine residue. This inaugural step is orchestrated by a large and complex family of UDP-GalNAc:polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAc-Ts). The precise control of this initiation event dictates the location and density of O-glycans on a protein, thereby influencing protein folding, stability, cell signaling, and adhesion.[1][2] Dysregulation of this fundamental process is a hallmark of numerous diseases, including cancer and cardiovascular disorders, making the ppGalNAc-Ts and the O-glycoproteome attractive targets for novel diagnostics and therapeutics.[3][4][5] This guide provides a comprehensive technical overview of the molecular machinery, mechanisms, and regulation of O-GalNAc glycosylation initiation, details key experimental methodologies for its study, and explores its burgeoning role in drug development.

The Core Machinery of Initiation

The initiation of mucin-type O-glycosylation occurs in the Golgi apparatus after a protein has folded.[2][6] It is a direct enzymatic transfer that does not involve the lipid-linked intermediates seen in N-glycosylation.[7] The reaction requires two key components: a sugar donor and a family of specialized enzymes.

-

The Sugar Donor: UDP-GalNAc : The monosaccharide N-acetylgalactosamine is transferred from a high-energy uridine (B1682114) diphosphate (B83284) (UDP) sugar donor, UDP-GalNAc.

-

The Enzyme Family: Polypeptide GalNAc-Transferases (ppGalNAc-Ts) : This reaction is catalyzed by a family of up to 20 homologous enzymes in humans, also known as GALNTs.[2][3][8] The existence of such a large enzyme family for a single initiation step highlights a remarkable level of complexity and control, suggesting that individual isoforms have distinct, albeit sometimes overlapping, functions.[5][8]

Structure and Function of ppGalNAc-Ts

The ppGalNAc-T enzymes are type II transmembrane proteins, with their catalytic activity occurring within the lumen of the Golgi.[5][9] Most isoforms share a common structure consisting of an N-terminal catalytic domain and a C-terminal ricin-like lectin domain, connected by a flexible linker.[5]

-

Catalytic Domain : This domain contains the active site responsible for binding UDP-GalNAc and the acceptor polypeptide chain, catalyzing the transfer of GalNAc to a serine or threonine residue.[5]

-

Lectin Domain : This carbohydrate-binding domain recognizes GalNAc residues that have already been attached to the protein.[7][10] This allows certain ppGalNAc-T isoforms to act on substrates that are already glycosylated, a key factor in their functional classification.[7][10]

The interplay between these two domains is crucial for determining the substrate specificity and mode of action for each enzyme isoform.[5]

The Mechanism of Substrate Selection and Glycosylation

Unlike N-glycosylation, which occurs at a well-defined Asn-X-Ser/Thr sequon, there is no strict consensus sequence for O-GalNAc glycosylation.[11] However, the substrate specificities of the ppGalNAc-T isoforms, governed by both their catalytic and lectin domains, create a highly regulated system that defines the O-glycoproteome.

Functional Classification of ppGalNAc-T Isoforms

The ppGalNAc-T family can be broadly classified based on their substrate preference:

-

Initiating Isoforms ("First-Glycosylation" Enzymes) : These enzymes, such as ppGalNAc-T1 and ppGalNAc-T3, prefer to glycosylate naked polypeptide chains that have not been previously modified.[12] Their catalytic domains recognize specific amino acid sequences flanking the target Ser/Thr residue.

-

Follow-up Isoforms ("Filling-in" Enzymes) : Isoforms like ppGalNAc-T7 and ppGalNAc-T10 are considered strict glycopeptide transferases.[5][12] Their lectin domains must first bind to a pre-existing GalNAc on the substrate, which then positions the catalytic domain to add subsequent GalNAc moieties to nearby Ser/Thr sites.[10][12] This mechanism is responsible for generating the high-density clusters of O-glycans characteristic of mucins.

-

Dual-Function Isoforms : Other enzymes, such as ppGalNAc-T2 and ppGalNAc-T4, can act on both peptide and glycopeptide substrates, blurring the lines of the strict classification.[12]

Regulation of Initiation

The generation of a specific O-glycoproteome is regulated at multiple levels:

-

Transcriptional Control : The 20 GALNT genes are differentially expressed across various tissues and developmental stages, meaning the specific repertoire of ppGalNAc-T isoforms available in a cell dictates which proteins can be glycosylated.[8]

-

Golgi Localization : The enzymes themselves are distributed across different sub-compartments of the Golgi apparatus. Early-acting enzymes may be found more in the cis-Golgi, while late-acting ones reside in the trans-Golgi, creating an assembly line for glycosylation.[2][9]

Role in Disease and Therapeutic Implications

The precise control of O-glycosylation is vital for health, and its dysregulation is a known factor in the progression of many diseases.

Cancer

Aberrant O-glycosylation is a hallmark of cancer.[3][13] Tumor cells often display truncated O-glycans, such as the Tn antigen (the initial GalNAc-Ser/Thr structure) and the sialyl-Tn (STn) antigen.[13][14]

-

Mechanism : This is often caused by altered expression levels of GALNT genes or the enzymes responsible for elongating the glycan chains.[3] For example, overexpression of certain ppGalNAc-Ts can lead to the glycosylation of proteins like MUC1, which promotes cell proliferation, adhesion changes, and immune evasion.[13]

-

Biomarkers : These cancer-associated glycoforms are the basis for widely used tumor biomarkers, including CA15-3 and CA27.29 in breast cancer.[13]

Cardiovascular and Metabolic Disease

Recent studies have linked specific ppGalNAc-T isoforms to cardiovascular and metabolic health.[4]

-

ppGalNAc-T2 (GALNT2) : Variants in GALNT2 are associated with levels of HDL cholesterol.[12] This enzyme is responsible for glycosylating apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism.[4]

-

ppGalNAc-T3 (GALNT3) : Mutations in GALNT3 cause familial tumoral calcinosis, a disorder of phosphate (B84403) metabolism. This is due to the improper glycosylation of the phosphaturic factor FGF23, which prevents its cleavage and leads to its abnormal secretion.[5][12]

GalNAc in Drug Development

The high specificity of carbohydrate-protein interactions has been harnessed for therapeutic benefit, with GalNAc playing a leading role in targeted drug delivery.

GalNAc-siRNA Conjugates

The asialoglycoprotein receptor (ASGPR) is a lectin expressed almost exclusively on the surface of liver hepatocytes that binds with high affinity to terminal GalNAc residues. This biological pathway has been brilliantly co-opted for drug delivery.

-

Mechanism : By chemically conjugating a ligand containing three GalNAc residues (a "triantennary" ligand) to a small interfering RNA (siRNA) molecule, the therapeutic payload can be delivered with high precision to the liver following subcutaneous injection.[15][16]

-

Application : Once the GalNAc-siRNA conjugate binds to ASGPR, the complex is internalized via endocytosis. The siRNA is then released into the cytoplasm, where it engages the RNA interference (RNAi) machinery to silence the expression of a target disease-causing gene.[15] This platform has led to several approved drugs for liver-related diseases and represents a major breakthrough in oligonucleotide therapeutics.[16]

Quantitative Data

The substrate specificities of ppGalNAc-T isoforms can be quantitatively assessed by determining their kinetic parameters (Km and kcat) with various peptide substrates. This data is critical for understanding the unique biological roles of each enzyme.

Table 1: Kinetic Parameters of select ppGalNAc-T Isoforms with Charged Peptide Substrates. Data demonstrates how flanking charged residues outside the immediate glycosylation site influence enzyme activity.[17]

| Enzyme | Peptide Substrate (Flanking Charge) | Km (μM) | kcat (min-1) |

| GalNAc-T2 | GG (0) | 5420 ± 3830 | 78.1 ± 40.2 |

| DD (-6) | 2590 ± 664 | 53.5 ± 8.1 | |

| tgGalNAc-T3 | RR (+6) | 58.5 ± 19.4 | 2860 ± 173 |

| GG (0) | 149 ± 43.9 | 2650 ± 217 | |

| DD (-6) | 772 ± 636 | 1930 ± 788 | |

| GalNAc-T5 | RR (+6) | 629 ± 207 | 120 ± 18.5 |

| GR (+3) | 1520 ± 536 | 265 ± 57.7 | |

| GalNAc-T12 | GR (+3) | 156 ± 124 | 12.5 ± 3.1 |

| DR (0) | 400 ± 162 | 34.1 ± 5.7 | |

| DG (-3) | 576 ± 147 | 36.1 ± 4.2 |

Note: All peptides contain the central acceptor sequence -YAVTPGP-. RR, GG, and DD denote flanking sequences rich in Arginine, Glycine, or Aspartate, respectively. tg denotes turkey Gallus gallus.

Appendix: Key Experimental Protocols

Studying O-GalNAc glycosylation requires a specialized set of biochemical and analytical techniques.

Protocol for In Vitro ppGalNAc-T Activity Assay

This protocol measures the ability of a recombinant ppGalNAc-T enzyme to transfer GalNAc to a synthetic peptide substrate.[18][19]

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture (total volume 20-50 µL) containing:

-

25 mM Tris-HCl (pH 7.4)

-

5–10 mM MnCl₂ (a required cofactor)

-

250 µM UDP-GalNAc (donor substrate)

-

150 µM acceptor peptide (e.g., a MUC1 tandem repeat peptide)

-

Optional: 0.1% Triton X-100, protease inhibitors.

-

-

Enzyme Addition : Add the purified, soluble recombinant ppGalNAc-T enzyme to the mixture to initiate the reaction. The amount of enzyme should be optimized to ensure linear reaction kinetics.

-

Incubation : Incubate the reaction at 37°C for a period ranging from 15 minutes to 24 hours, depending on enzyme activity.

-

Reaction Termination : Stop the reaction by either boiling at 98°C for 3 minutes or by adding 0.1% trifluoroacetic acid (TFA).

-

Analysis : Separate the glycosylated peptide product from the unreacted peptide using C18 reverse-phase high-performance liquid chromatography (HPLC). The extent of glycosylation can be quantified by comparing the peak areas of the product and substrate.

Protocol for O-Glycopeptide Enrichment using HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common method for selectively enriching glycopeptides from a complex mixture of non-glycosylated peptides, which are typically in much higher abundance.[7][11]

-

Sample Preparation : Start with a proteolytic digest of your protein or proteome of interest. Lyophilize the peptide mixture and resuspend in a high organic solvent solution. For example, add 3 volumes of acetonitrile (B52724) (ACN) containing 0.1% TFA to 1 volume of the peptide solution to achieve a final ACN concentration of 75%.[7]

-

Column Equilibration : Equilibrate a HILIC SPE column or tip (e.g., packed with Amide-80 material) with 75% ACN, 0.1% TFA.[7]

-

Loading : Load the resuspended peptide sample onto the equilibrated HILIC column. The highly hydrophilic glycopeptides will be retained by the stationary phase, while the more hydrophobic, non-glycosylated peptides will flow through.

-

Washing : Wash the column with the same high-ACN buffer (75% ACN, 0.1% TFA) to remove any remaining non-glycosylated peptides. Monitor absorbance at 215 nm until it returns to baseline.[7]

-

Elution : Elute the retained glycopeptides using a buffer with a lower organic solvent concentration, such as 50% ACN containing 0.1% TFA.[7] Collect the eluate, which is now enriched for glycopeptides.

-

Downstream Analysis : The enriched glycopeptide fraction can now be analyzed by mass spectrometry.

Protocol for Reductive β-Elimination of O-Glycans

This chemical method releases O-glycans from the peptide backbone for subsequent analysis of the glycans themselves. The reductive version converts the reducing-end sugar to a stable alditol.[3]

-

Sample Preparation : The glycoprotein sample is dissolved in solution or immobilized in a 96-well plate.[3]

-

Release Reaction : Add a solution of 1 M potassium borohydride (B1222165) (KBH₄) in 0.1 M potassium hydroxide (B78521) (KOH) to the sample.

-

Incubation : Incubate the reaction at 60°C for 2 hours in an ultrasonic bath to facilitate the release.[3]

-

Neutralization and Clean-up : Terminate the reaction by neutralizing the base with acid (e.g., acetic acid). The released glycan alditols are then purified from salts and peptide remnants using cation exchange chromatography.

-

Derivatization and Analysis : The purified O-glycans are often permethylated to improve their stability and ionization efficiency before analysis by MALDI-TOF mass spectrometry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ppGalNAc-T4-catalyzed O-Glycosylation of TGF-β type Ⅱ receptor regulates breast cancer cells metastasis potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved and semi-automated reductive β-elimination workflow for higher throughput protein O-glycosylation analysis | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Polypeptide GalNAc-Ts: from redundancy to specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilicon.com [hilicon.com]

- 11. youtube.com [youtube.com]

- 12. Quantitative characterization of O-GalNAc glycosylation [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Probing polypeptide GalNAc-transferase isoform substrate specificities by in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]

- 18. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

N-Acetyl-D-Galactosamine as a Cornerstone of the Blood Group A Antigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ABO blood group system, a cornerstone of transfusion medicine and immunology, is defined by the presence or absence of specific carbohydrate structures on the surface of red blood cells and other tissues. The blood group A antigen is characterized by the terminal monosaccharide N-Acetyl-D-Galactosamine (GalNAc). This amino sugar is the immunodominant component responsible for the serological specificity of the A antigen.[1][2] Understanding the biosynthesis, structure, and methods for characterization of this antigen is critical for research in transfusion medicine, immunology, and the development of novel therapeutics. This technical guide provides an in-depth overview of the role of GalNAc in the blood group A antigen, including its biosynthesis, quantitative data on enzymatic activity, and detailed experimental protocols for its characterization.

Biosynthesis of the Blood Group A Antigen

The synthesis of the blood group A antigen is a stepwise enzymatic process that occurs in the Golgi apparatus.[3] It begins with a precursor structure known as the H antigen, which is present in individuals with blood type O.[2] The key enzymatic step in the formation of the A antigen is the transfer of a GalNAc residue from a donor substrate, UDP-N-acetyl-D-galactosamine (UDP-GalNAc), to the terminal galactose of the H antigen.[3][4] This reaction is catalyzed by the enzyme α-1,3-N-acetyl-D-galactosaminyltransferase (GTA), which is encoded by the A allele of the ABO gene.[2] The O allele, in contrast, encodes a non-functional enzyme, leaving the H antigen unmodified.[2] The B allele encodes a galactosyltransferase that adds a galactose residue instead of GalNAc.[2]

The biosynthesis of the A antigen can be summarized as follows:

-

Synthesis of the H antigen: A fucose residue is added to a precursor oligosaccharide chain by a fucosyltransferase.[2]

-

Addition of N-Acetyl-D-Galactosamine: The A-transferase (GTA) catalyzes the transfer of GalNAc from UDP-GalNAc to the terminal galactose of the H antigen in an α-1,3 linkage.[3][4] This reaction requires the presence of manganese ions (Mn²⁺) as a cofactor.[3]

The final structure of the A antigen is a trisaccharide composed of L-fucose, D-galactose, and N-acetyl-D-galactosamine.

Data Presentation

The enzymatic activity of N-acetylgalactosaminyltransferase (GTA) is crucial for the synthesis of the A antigen. The following table summarizes key kinetic parameters for this enzyme from purified sources.

| Enzyme Source | Substrate | Apparent K_m (µM) | Apparent K_i (µM) | Specific Activity |

| Human A₁ plasma | UDP-GalNAc | 13 | 16 pmol/min·ng | |

| 2'-fucosyllactose | 270 | |||

| lacto-N-fucopentaose I | 350 | |||

| UDP | 8.6 | |||

| UDP-galactose | 6.2 |

Table 1: Kinetic parameters of human α-3-N-acetylgalactosaminyltransferase.[1][5]

Experimental Protocols

Purification of N-acetylgalactosaminyltransferase from Human Plasma

This protocol describes the purification of α-3-N-acetylgalactosaminyltransferase from human A₁ plasma.[1][5][6]

Materials:

-

Human A₁ plasma

-

Ammonium (B1175870) sulfate

-

Sepharose 4B

-

Anti-human group O plasma antibodies-Sepharose 4B

-

Blue Dextran-Sephadex G-25

-

UDP (Uridine diphosphate)

-

Appropriate buffers and solutions for chromatography

Procedure:

-

Ammonium Sulfate Fractionation: Precipitate proteins from the A₁ plasma by adding ammonium sulfate. Collect the precipitate containing the enzyme.

-

Affinity Chromatography on Sepharose 4B:

-

The enzyme can be adsorbed onto Sepharose 4B.

-

Wash the column extensively to remove unbound proteins.

-

Elute the enzyme using a solution containing UDP.[6]

-

-

Further Affinity Chromatography:

-

Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Glycan Analysis

HPAEC-PAD is a sensitive method for the analysis of underivatized carbohydrates.[7][8]

Materials:

-

Glycoprotein (B1211001) sample (e.g., from red blood cell membranes)

-

Enzymes for glycan release (e.g., PNGase F for N-glycans)

-

Solid-phase extraction (SPE) cartridges for purification

-

High-pH anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series)

-

HPAEC-PAD system

-

Sodium hydroxide (B78521) and sodium acetate (B1210297) solutions for the mobile phase

Procedure:

-

Glycan Release:

-

Denature the glycoprotein sample.

-

Incubate with an appropriate enzyme (e.g., PNGase F) to release the glycans.

-

-

Sample Cleanup:

-

Remove the protein and other interfering substances using SPE cartridges.

-

-

HPAEC-PAD Analysis:

-

Inject the purified glycan sample into the HPAEC-PAD system.

-

Separate the glycans on a high-pH anion-exchange column using a gradient of sodium acetate in sodium hydroxide.

-

Detect the separated glycans using a pulsed amperometric detector with a gold working electrode.[7]

-

-

Data Analysis: Identify and quantify the glycans based on their retention times compared to known standards.

Mass Spectrometry for Blood Group Antigen Characterization

Mass spectrometry (MS) is a powerful tool for determining the structure of blood group antigens.[9]

Materials:

-

Isolated red blood cell membranes ("ghosts")

-

Proteolytic enzymes (e.g., trypsin, chymotrypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Reagents for sample preparation (e.g., reduction and alkylation reagents, desalting columns)

Procedure:

-

Sample Preparation:

-

Isolate red blood cell membranes.

-

Perform proteolytic digestion of the membrane proteins to generate peptides with attached glycans (glycopeptides).[9]

-

Alternatively, release the glycans from the proteins or lipids.

-

-

LC-MS/MS Analysis:

-

Separate the glycopeptides or released glycans using liquid chromatography.

-

Introduce the separated molecules into the mass spectrometer.

-

Acquire MS and MS/MS spectra to determine the mass and fragmentation patterns of the glycans.

-

-

Data Analysis:

-

Identify the blood group antigen structures by analyzing the fragmentation patterns and comparing them to databases or known standards.

-

Mandatory Visualization

Caption: Biosynthesis pathway of the blood group A antigen.

Caption: General experimental workflow for blood group A antigen characterization.

References

- 1. Complete purification and characterization of alpha-3-N-acetylgalactosaminyltransferase encoded by the human blood group A gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]

- 4. Induction of Human Blood Group A Antigen Expression on Mouse Cells, Using Lentiviral Gene Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Human blood group glycosyltransferases. I. Purification of n-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ast.uga.edu [ast.uga.edu]

- 9. researchgate.net [researchgate.net]

The Emergence of a Glycoscience Cornerstone: An In-depth Technical Guide to the Discovery and History of N-Acetyl-D-Galactosamine

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and pivotal role of N-Acetyl-D-Galactosamine (GalNAc) in the advancement of biomedical research and targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational science of GalNAc, from its initial isolation to its current standing as a key ligand in precision medicine. The guide details historical and modern experimental protocols, presents quantitative data in structured formats, and visualizes key biological pathways and experimental workflows.

Discovery and Early History: Unraveling a Novel Hexosamine

The journey of N-Acetyl-D-Galactosamine began with the exploration of complex carbohydrates in the early 20th century. Its parent sugar, galactosamine, was initially discovered in cartilage and was for a time referred to as "chondrosamine." The precise identification and characterization of the N-acetylated form, N-Acetyl-D-Galactosamine, evolved from the broader study of hexosamines, a field significantly advanced by the work of biochemists like Phoebus A. Levene. While Levene's primary focus was on nucleic acids, his laboratory's extensive work on the structure of carbohydrates laid the groundwork for the identification of various sugar derivatives.

The first definitive isolation of N-Acetyl-D-Galactosamine from a biological source was a significant milestone. Early researchers painstakingly isolated the molecule from bovine brain glycopeptides, a complex and challenging endeavor given the analytical techniques of the era. These pioneering studies were crucial in establishing its presence as a fundamental component of glycoproteins.

Structural Elucidation and Early Synthesis

The determination of the precise chemical structure of N-Acetyl-D-Galactosamine was a feat of classical organic chemistry. Early 20th-century chemists employed a combination of chemical degradation, derivatization, and polarimetry to deduce its stereochemistry and the position of the N-acetyl group. These foundational studies confirmed it as 2-acetamido-2-deoxy-D-galactose.

Early synthetic methods for obtaining GalNAc were often multi-step and arduous processes, starting from more common sugars like D-galactosamine ("chondrosamine"). These early syntheses were critical for producing the quantities of pure material needed for further biological and chemical studies.

Biological Significance: From Blood Groups to O-linked Glycosylation

Long before its application in modern drug delivery, the profound biological importance of GalNAc was becoming increasingly apparent. A landmark discovery was its role as the terminal carbohydrate that defines the human blood group A antigen.[1] This finding was a cornerstone in understanding the molecular basis of blood typology and immunology.

Furthermore, GalNAc was identified as the initiating monosaccharide in mucin-type O-linked glycosylation, a fundamental post-translational modification of proteins.[1] In this process, GalNAc is attached to the hydroxyl group of serine or threonine residues in proteins, initiating the formation of complex glycan structures that play critical roles in cell-cell recognition, signaling, and protein stability.

The Asialoglycoprotein Receptor (ASGPR): A Gateway to the Liver

A pivotal moment in the history of GalNAc was the discovery of the asialoglycoprotein receptor (ASGPR) by Gilbert Ashwell and Anatol Morell. Their research revealed a specific receptor on the surface of hepatocytes (liver cells) that recognizes and clears glycoproteins from the circulation that have terminal galactose or N-Acetyl-D-Galactosamine residues.[2] This groundbreaking discovery laid the molecular foundation for the targeted delivery of therapeutics to the liver.

The ASGPR is a C-type lectin that exhibits a high binding affinity for GalNAc. This interaction triggers a highly efficient process of receptor-mediated endocytosis, where the receptor and its bound ligand are internalized into the cell. This natural biological pathway presented a remarkable opportunity for therapeutic intervention.

Signaling Pathway for ASGPR-Mediated Endocytosis of GalNAc-Conjugated Therapeutics

Caption: ASGPR-mediated endocytosis of GalNAc-conjugated drugs.

The Modern Era: GalNAc in Targeted Drug Delivery

The understanding of the GalNAc-ASGPR interaction has revolutionized the field of drug delivery, particularly for oligonucleotide therapeutics like small interfering RNAs (siRNAs). By conjugating GalNAc ligands to siRNAs, researchers can achieve highly specific and efficient delivery to the liver, leading to potent and durable gene silencing. This approach has overcome many of the challenges associated with the systemic delivery of nucleic acid-based drugs.

Several pharmaceutical companies, most notably Alnylam Pharmaceuticals, have pioneered the development of GalNAc-siRNA conjugates, leading to the approval of several life-changing therapies.

Quantitative Data from Clinical Trials

The success of GalNAc-conjugated therapeutics is underscored by the impressive quantitative data from clinical trials.

| Drug Name (Brand Name) | Target Gene | Indication | Efficacy Data |

| Givosiran (Givlaari®) | Aminolevulinate Synthase 1 (ALAS1) | Acute Hepatic Porphyria (AHP) | ~74% reduction in the annualized rate of composite porphyria attacks.[3][4] |

| Inclisiran (Leqvio®) | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Hypercholesterolemia | ~50% reduction in LDL-C with twice-yearly dosing. |

| Lumasiran (Oxlumo®) | Glycolate Oxidase (GO) | Primary Hyperoxaluria Type 1 (PH1) | Significant reduction in urinary oxalate (B1200264) levels. |

| Vutrisiran (Amvuttra®) | Transthyretin (TTR) | Hereditary Transthyretin-Mediated (hATTR) Amyloidosis | ~80% reduction in serum TTR levels. |

Experimental Protocols

The development and evaluation of GalNAc-based therapeutics rely on a suite of sophisticated experimental protocols.

Synthesis of GalNAc-siRNA Conjugates via Phosphoramidite (B1245037) Chemistry

The gold standard for synthesizing GalNAc-siRNA conjugates is solid-phase phosphoramidite chemistry. This method allows for the precise, automated synthesis of the oligonucleotide chain with the GalNAc ligand attached at a specific position, typically the 3' or 5' end of the sense strand.

Experimental Workflow: Solid-Phase Synthesis of a 5'-GalNAc-siRNA Sense Strand

Caption: Workflow for solid-phase synthesis of GalNAc-siRNA.

Detailed Protocol:

-

Solid Support: The synthesis begins with the first nucleoside attached to a controlled pore glass (CPG) solid support.

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed using a mild acid to expose the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The next nucleotide phosphoramidite, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine.

-

Repeat: Steps 2-5 are repeated for each nucleotide in the sequence.

-

GalNAc Conjugation: In the final coupling cycle, a GalNAc phosphoramidite is used to attach the targeting ligand to the 5'-end of the oligonucleotide.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphates are removed using a strong base, such as ammonium (B1175870) hydroxide.

-

Purification: The crude GalNAc-siRNA conjugate is purified using high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the final product are confirmed by mass spectrometry.[5]

In Vivo Evaluation of siRNA-Mediated Gene Knockdown

The efficacy of GalNAc-siRNA conjugates is assessed in animal models to determine their ability to silence the target gene in the liver.

Detailed Protocol:

-

Animal Model: A suitable animal model, typically mice or rats, is chosen.

-

Administration: The GalNAc-siRNA conjugate is administered via subcutaneous injection.

-

Tissue Collection: At various time points after administration, animals are euthanized, and liver tissue is collected.

-

RNA Extraction: Total RNA is extracted from the liver tissue using standard protocols.

-

Quantitative Real-Time PCR (qRT-PCR): The levels of the target messenger RNA (mRNA) are quantified using qRT-PCR. The results are normalized to a housekeeping gene to control for variations in RNA input.

-

Data Analysis: The percentage of target gene knockdown is calculated by comparing the mRNA levels in the treated group to a control group (e.g., animals treated with a saline solution or a non-targeting siRNA).[6][7]

Future Directions

The success of GalNAc-mediated drug delivery to the liver has opened up new avenues for treating a wide range of hepatic diseases. Future research is focused on expanding this targeting strategy to other cell types and tissues by identifying and validating other cell-surface receptors and their corresponding ligands. Furthermore, ongoing efforts are aimed at optimizing the design of the GalNAc ligands and the chemical modifications of the oligonucleotide backbone to further enhance potency, duration of action, and the safety profile of these transformative medicines.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are for illustrative purposes and should be adapted and validated for specific research applications.

References

- 1. N-acetylgalactosamine or GalNAc [biosyn.com]

- 2. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alnylam Pharmaceuticals Press Release | Jun 10, 2020 | Alnylam Announces Publication of ENVISION Phase 3 Study Results for Givosiran in the New England Journal of Me [investors.alnylam.com]

- 4. Efficacy and safety of givosiran for acute hepatic porphyria: 24-month interim analysis of the randomized phase 3 ENVISION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of UDP-N-Acetyl-D-Galactosamine: A Technical Guide

Uridine diphosphate (B83284) N-acetyl-D-galactosamine (UDP-GalNAc) is a critical nucleotide sugar that serves as a fundamental building block for the synthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids.[1] The availability of UDP-GalNAc is essential for cellular processes such as cell signaling and protein glycosylation. This guide provides an in-depth overview of the primary biosynthetic pathways of UDP-GalNAc, tailored for researchers, scientists, and professionals in drug development.

Core Biosynthetic Pathways

In most organisms, from bacteria to humans, UDP-GalNAc is synthesized through two primary routes: the epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and a salvage pathway that utilizes N-acetyl-D-galactosamine (GalNAc).[2][3]

The Epimerization Pathway

The most common route for UDP-GalNAc synthesis involves the direct conversion of the ubiquitous nucleotide sugar UDP-GlcNAc. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 4'-epimerase (GALE), which reversibly isomerizes UDP-GlcNAc to UDP-GalNAc.[4] This enzyme belongs to the family of isomerases, specifically racemases and epimerases that act on carbohydrates and their derivatives. In humans and some bacteria, GALE can also interconvert UDP-galactose and UDP-glucose.[4][5] The reversible nature of this reaction is crucial for maintaining the cellular balance of these essential nucleotide sugars.[6]

The Salvage Pathway

The salvage pathway provides an alternative route for the synthesis of UDP-GalNAc, particularly when free GalNAc is available from the breakdown of glycoconjugates.[7] This pathway involves a two-step enzymatic process. First, N-acetyl-D-galactosamine is phosphorylated to N-acetyl-alpha-D-galactosamine 1-phosphate by the enzyme N-acetylgalactosamine kinase (GALK2), utilizing ATP as the phosphate (B84403) donor.[8][9] Subsequently, UDP-GalNAc pyrophosphorylase (AGX1) catalyzes the reaction between N-acetyl-alpha-D-galactosamine 1-phosphate and UTP to produce UDP-GalNAc and pyrophosphate.[10][11]

Quantitative Data on Key Enzymes

The efficiency and regulation of UDP-GalNAc biosynthesis are governed by the kinetic properties of the involved enzymes. The following table summarizes key quantitative data for the enzymes of the salvage pathway.

| Enzyme | Substrate | Michaelis Constant (Km) | Turnover Number (kcat) | EC Number |

| N-acetylgalactosamine kinase (GALK2) | N-acetyl-D-galactosamine | 40 ± 14 µM | 1.0 ± 0.1 s-1 | 2.7.1.157 |

| ATP | 14 ± 3 µM | |||

| UDP-GalNAc pyrophosphorylase (AGX1) | GalNAc-1-phosphate | Not readily available | Not readily available | 2.7.7.85 |

| UTP | Not readily available |

Data for human recombinant GALK2 expressed in E. coli.[9][12]

Experimental Protocols

Enzymatic Synthesis of UDP-N-acetylgalactosamine

A two-step enzymatic synthesis of UDP-GalNAc can be performed using recombinant human GALK2 and AGX1.[10]

Materials:

-

N-acetyl-D-galactosamine (GalNAc)

-

Uridine triphosphate (UTP)

-

Adenosine triphosphate (ATP)

-

Recombinant human N-acetylgalactosamine kinase (GALK2)

-

Recombinant human UDP-GalNAc pyrophosphorylase (AGX1)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

Procedure:

-

Prepare a reaction mixture containing GalNAc, UTP, and ATP in the reaction buffer.

-

Add purified recombinant GALK2 and AGX1 to the reaction mixture.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for the conversion of substrates to the product.

-

Monitor the reaction progress using techniques such as high-performance liquid chromatography (HPLC).

-

Purify the synthesized UDP-GalNAc from the reaction mixture using methods like anion-exchange chromatography.[10]

Assay for N-acetylgalactosamine Kinase (GALK2) Activity

The activity of GALK2 can be determined by measuring the rate of ADP production in a coupled enzyme assay.

Materials:

-

N-acetyl-D-galactosamine (GalNAc)

-

Adenosine triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

Purified GALK2 enzyme

Procedure:

-

Prepare a reaction mixture containing GalNAc, ATP, PEP, and NADH in the reaction buffer.

-

Add PK and LDH to the mixture.

-

Initiate the reaction by adding the purified GALK2 enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. caymanchem.com [caymanchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. hmdb.ca [hmdb.ca]

- 4. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 5. research.brighton.ac.uk [research.brighton.ac.uk]

- 6. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular architecture of human N-acetylgalactosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetylgalactosamine kinase - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic studies on human N-acetylgalactosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polypeptide GalNAc-Transferase (GalNAc-T) Family: Initiators of O-Glycosylation

An In-depth Technical Guide to the Biological Significance of Polypeptide N-Acetylgalactosaminyltransferases

Executive Summary: Mucin-type O-glycosylation is a critical post-translational modification influencing the function of a vast number of proteins that traverse the secretory pathway. This process is initiated and controlled by a large family of up to 20 homologous enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). These enzymes catalyze the transfer of N-acetylgalactosamine (GalNAc) to serine and threonine residues, a decisive step that dictates the sites of O-glycan attachment. GalNAc-T isoforms exhibit distinct, albeit sometimes overlapping, substrate specificities and are differentially expressed across tissues and developmental stages. This complexity allows for precise regulation of the O-glycoproteome, impacting protein stability, signaling, cell adhesion, and immune responses. Dysregulation of GalNAc-T expression and activity is frequently implicated in human diseases, most notably cancer, where it contributes to aberrant glycosylation patterns that drive tumor progression, metastasis, and therapeutic resistance. Consequently, GalNAc-Ts are emerging as significant biomarkers and promising targets for novel therapeutic interventions. This guide provides a comprehensive overview of the GalNAc-T family, their biochemical functions, roles in health and disease, and the key experimental methodologies used to study them.

Mucin-type O-glycosylation begins in the Golgi apparatus, where members of the GalNAc-T family (encoded by GALNT genes) catalyze the transfer of GalNAc from a UDP-GalNAc donor to the hydroxyl group of serine or threonine residues on a polypeptide chain.[1][2][3] This initial modification, the Tn antigen (GalNAcα1-O-Ser/Thr), is the foundation for the synthesis of more complex O-glycan structures by other glycosyltransferases.[4][5] The existence of up to 20 distinct GalNAc-T isoenzymes in humans is a unique feature of this glycosylation pathway, suggesting a sophisticated mechanism for controlling the O-glycoproteome.[3][6][7]

These enzymes are type II transmembrane proteins, anchored in the Golgi membrane, with their catalytic and lectin domains extending into the Golgi lumen.[3][4][8] The catalytic domain, which contains a GT-A fold, requires a manganese ion (Mn²⁺) cofactor for the transfer of GalNAc.[8][9] Most isoforms also possess a C-terminal ricin-like lectin domain that plays a crucial role in recognizing and binding to previously attached GalNAc residues, thereby modulating substrate specificity and the density of O-glycosylation.[3][5][6]

Substrate Specificity and Regulation

The large GalNAc-T family exhibits both redundancy and specificity. While many isoforms share common substrates, several have been found to glycosylate unique sites on specific proteins.[4] This specificity is governed by two primary mechanisms:

-

Peptide Recognition: The catalytic domain recognizes specific amino acid sequences surrounding the target serine or threonine. For instance, proline residues at positions -1 and +3 relative to the glycosylation site are often preferred by isoforms like GalNAc-T1 and -T2.[6]

-

Glycopeptide Recognition (Lectin Domain-Assisted): The C-terminal lectin domain binds to a previously installed GalNAc residue, guiding the catalytic domain to glycosylate a nearby serine or threonine. This allows for the dense, clustered glycosylation characteristic of mucins.[6][8] Isoforms can be classified based on their preference for naked peptides versus already glycosylated peptides (glycopeptides).[4] For example, GalNAc-T1 and -T2 prefer initial glycosylation of peptides, while GalNAc-T7 and -T10 are considered strict glycopeptide-preferring enzymes.[4][8]

The differential expression of GalNAc-T isoforms across various tissues and developmental stages provides another layer of regulation, ensuring that specific O-glycoproteomes are generated in a context-dependent manner.[2][10]

Biological Functions and Signaling Pathways

O-glycosylation by GalNAc-Ts regulates a myriad of biological processes. The addition of O-glycans can affect protein folding and stability, mediate cell-cell and cell-matrix interactions, and modulate the activity of receptors and enzymes.[2][11]

A key example of this regulation is the processing of Fibroblast Growth Factor 23 (FGF23). GalNAc-T3-mediated O-glycosylation of FGF23 in bone protects it from cleavage by the furin protease.[12][13] This "glycan-masking" ensures the secretion of intact, active FGF23, which is critical for phosphate (B84403) homeostasis. The absence of this specific glycosylation leads to FGF23 cleavage and inactivation.[12]

Furthermore, GalNAc-Ts can modulate key signaling pathways implicated in cell growth and proliferation. Downregulation of GALNT2 in hepatocellular carcinoma cells has been shown to alter the O-glycan pattern on the Epidermal Growth Factor Receptor (EGFR), leading to its activation and the promotion of cell growth and invasion.[14][15] Similarly, GALNT2 downregulation in gastric cancer can increase the phosphorylation of the MET receptor tyrosine kinase.[14]

Role in Human Disease, Particularly Cancer

Given their fundamental role, it is unsurprising that aberrant GalNAc-T activity is linked to numerous diseases.[8] The most extensive evidence connects GalNAc-T dysregulation to cancer. Many cancers exhibit altered expression levels of specific GALNT genes, leading to changes in the O-glycoproteome that contribute to the malignant phenotype.[9][14]

Common alterations include the expression of truncated O-glycans, such as the Tn and sialyl-Tn (sTn) antigens, which are normally rare in healthy tissues.[16] These changes can:

-

Promote Proliferation and Survival: Altered glycosylation of receptors like EGFR can enhance signaling that drives cell growth.[14][15]

-

Increase Metastasis: Changes in cell surface glycosylation can weaken cell-cell adhesion and enhance invasion.[1][11] Overexpression of ppGalNAc-T6, for example, has been implicated in the malignant transformation and metastasis of cancer cells.[1]

-

Induce Chemoresistance: Aberrant O-glycans can modulate the function of drug transporters or signaling pathways that confer resistance to therapy.[9]

High expression of certain isoforms, such as GalNAc-T3 in breast and pancreatic cancers and GalNAc-T6 in several cancer types, often correlates with poor patient prognosis.[1][12][17] This has positioned GalNAc-Ts and their glycan products as valuable biomarkers and therapeutic targets.[1][9]

GalNAc-Transferases as Therapeutic Targets

The specific roles of individual GalNAc-T isoforms in disease progression make them attractive targets for drug development. The goal is to develop selective inhibitors that can reverse the effects of aberrant glycosylation in cancer and other diseases.[1] For instance, inhibiting an overexpressed GalNAc-T in a tumor could restore normal glycosylation patterns on key proteins, thereby reducing cell invasiveness or resensitizing cells to chemotherapy.[12]

A small molecule inhibitor of ppGalNAc-T3 has been identified through high-throughput screening.[12][13] This inhibitor was shown to block the invasive properties of breast cancer cells in culture and also to increase the cleavage of FGF23, demonstrating its potential utility in both oncology and diseases of phosphate metabolism.[12][13] This proof-of-concept establishes a pharmacological approach for targeting this enzyme family for therapeutic benefit.[12]

Quantitative Data Summary

Quantitative analysis of GalNAc-T expression and function is crucial for understanding their roles in physiology and pathology.

Table 1: Relative mRNA Expression of Selected GalNAc-T Isoforms in Human Tissues (Data synthesized from qualitative descriptions and specific findings in cited literature. Values are illustrative of relative expression patterns.)

| Isoform | Brain[10] | Colon[10] | Kidney[10] | Lung[10] | Spleen[10] | Testis[10] | Conjunctiva[18] | Cornea[18] |

| GALNT1 | ++ | +++ | +++ | +++ | ++++ | +++ | ++ | + |

| GALNT2 | +++ | +++ | ++ | +++ | ++++ | +++ | ++ | + |

| GALNT3 | + | + | + | + | + | +++++ | ++ | +++ |

| GALNT4 | + | ++ | + | ++ | ++ | + | ++++ | ++ |

| GALNT11 | - | - | +++ | ++ | - | - | - | - |

| GALNT12 | - | - | - | - | - | - | +++++ | +++ |

| GALNT13 | +++ | + | - | ++ | - | - | N/A | N/A |

Legend: (-) Undetectable/Very Low; (+) Low; (++) Moderate; (+++) Strong; (++++) Very Strong; (+++++) Highest. Note: Data for murine tissues[10] and human ocular tissues[18] are combined to illustrate tissue-specific patterns.

Table 2: Role and Dysregulation of Specific GalNAc-T Isoforms in Cancer

| Isoform | Cancer Type(s) | Key Substrate(s) | Functional Consequence of Dysregulation |

| GALNT1 | Breast, Gastric, Colorectal | MUC1 | Promotes proliferation, metastasis, chemoresistance[9] |

| GALNT2 | Hepatocellular, Gastric Carcinoma | EGFR, MET | Downregulation activates EGFR/MET signaling, promoting growth/invasion[14] |

| GALNT3 | Pancreatic, Ovarian, Breast | MUC1, FGF23 | Overexpression promotes growth, survival, and invasion[12][13][17] |

| GALNT6 | Breast, Gastric, Colorectal | MUC1, MUC4 | Upregulation linked to malignant transformation and metastasis[1][9] |

| GALNT14 | Lung, Pancreatic | Death Receptor 5 | Modulates sensitivity to TRAIL-induced apoptosis[9] |

Table 3: Quantitative Effects of GalNAc-T3 Suppression on Pancreatic Cancer Cell Viability (MTT Assay)

| Cell Line | Treatment | % Viability (Relative to Control) |

| S2-013 | siT3 (effective knockdown) | ~25%[17] |

| BxPC3 | siT3 (effective knockdown) | ~30%[17] |

| PANC-1 | siT3 (no endogenous GalNAc-T3) | No significant difference[17] |

| Source: Adapted from data in Kitada et al.[17]. Values represent cell viability after 14 days of selection. |

Key Experimental Methodologies

Studying the function of specific GalNAc-T isoforms requires a combination of biochemical, cell-based, and analytical techniques.

In Vitro GalNAc-Transferase Activity Assay

This method directly measures the enzymatic activity of a specific, often recombinant, GalNAc-T isoform against a peptide or glycopeptide substrate.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl or Cacodylic acid, pH 7.4) containing 10 mM MnCl₂, and optionally 0.25% Triton X-100.[19][20]

-

Substrate Addition: Add the donor substrate, UDP-GalNAc (e.g., 1.5 mM), and the acceptor peptide substrate (e.g., 10-150 µM) to the mixture.[19][20]

-

Enzyme Addition: Initiate the reaction by adding a purified, soluble form of the GalNAc-T enzyme (e.g., 0.2–0.5 µg).[19][20]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes to several hours).[19]

-

Reaction Termination: Stop the reaction, typically by adding EDTA or by heat inactivation.

-

Analysis: Analyze the reaction products to quantify the amount of glycosylated peptide. This is commonly done using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which can resolve the mass shift corresponding to the addition of GalNAc residues.[21] High-Performance Liquid Chromatography (HPLC) can also be used for separation and quantification.

O-Glycoproteome Analysis using Mass Spectrometry

This workflow aims to identify the specific proteins and sites of O-glycosylation that are dependent on a particular GalNAc-T isoform. It often employs engineered cell lines to simplify the glycoproteome.

Protocol:

-

Cell Culture and Lysis: Culture isogenic cell lines (e.g., wild-type vs. GALNT-knockout). The "SimpleCell" strategy, which involves knocking out the Cosmc gene to prevent O-glycan extension beyond the initial GalNAc, is often used to create a homogenous glycoproteome for easier analysis.[7][20] Lyse the cells to extract total protein.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into smaller peptides using a protease like trypsin.

-

Glycopeptide Enrichment: Isolate O-glycopeptides from the complex peptide mixture using lectin affinity chromatography (e.g., using VVA or WFA lectins that bind terminal GalNAc).[20]

-

nLC-MS/MS Analysis: Analyze the enriched glycopeptides using nanoflow liquid chromatography coupled to a tandem mass spectrometer (nLC-MS/MS).[20]

-

Fragmentation and Data Acquisition: Use a combination of fragmentation techniques. Higher-energy collisional dissociation (HCD) fragments the peptide backbone and produces characteristic oxonium ions (e.g., m/z 204.086 for HexNAc), which can trigger a subsequent Electron Transfer Dissociation (ETD) scan.[20][22] ETD is crucial as it preferentially cleaves the peptide backbone while leaving the labile glycan intact, allowing for precise localization of the glycosylation site.[20]

-

Data Analysis: Use specialized software (e.g., Proteome Discoverer) to search the spectral data against a protein database to identify the glycosylated peptides and pinpoint the exact serine or threonine residues that were modified.[20][23]

Cell-Based Assay for GalNAc-T Activity

This method uses genetically encoded fluorescent biosensors to monitor GalNAc-T activity within living cells, making it suitable for high-throughput screening of potential inhibitors.[24]

Protocol:

-

Biosensor Principle: The sensor is a transmembrane protein with an extracellular domain containing a fluorescence-activating protein (FAP), a linker, and a blocking domain. The linker contains a specific glycosylation site for a GalNAc-T and a protease cleavage site. When the site is glycosylated, it is protected from protease cleavage. If GalNAc-T activity is inhibited, the site remains unglycosylated, allowing the protease to cleave the linker and release the blocking domain. This enables the FAP to bind a fluorogenic dye (e.g., malachite green) and become fluorescent.[24]

-

Cell Line Generation: Create stable cell lines expressing the biosensor of interest. Use a negative control (e.g., a sensor with no glycosylation site) and a positive control (e.g., a sensor with a mutated, non-functional glycosylation site).[24]

-

Cell Plating and Treatment: Plate the cells in a multi-well format (e.g., 96-well plate). Treat with compounds from a chemical library or other experimental conditions.

-